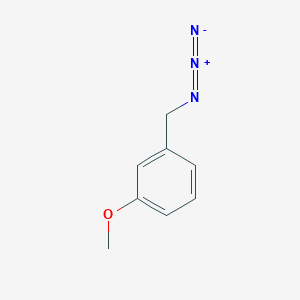

1-(azidométhyl)-3-méthoxybenzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene, 1-(azidomethyl)-3-methoxy-: is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azidomethyl group (-CH2N3) and a methoxy group (-OCH3)

Applications De Recherche Scientifique

Chemistry:

Synthesis of Triazoles: Benzene, 1-(azidomethyl)-3-methoxy- is used in the synthesis of 1,2,3-triazoles, which are valuable intermediates in organic synthesis and pharmaceuticals.

Biology and Medicine:

Bioconjugation: The azide group allows for bioorthogonal reactions, enabling the labeling and tracking of biomolecules in biological systems.

Drug Development: Triazole derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Azido groups are often used in photoaffinity labeling (pal) methods to identify the target molecules of various bioactive compounds . The azido group can selectively react with the target molecules, allowing for their identification .

Mode of Action

In this process, the azido group in the compound can form a covalent bond with its target molecule when exposed to ultraviolet light . This allows the compound to bind to its target, potentially altering its function .

Biochemical Pathways

Compounds with azido groups have been used to study various biochemical pathways . The azido group can react with specific targets in these pathways, potentially affecting their function and the overall pathway .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding how the compound is processed in the body, which can impact its bioavailability and therapeutic effect .

Result of Action

Azido impurities in pharmaceuticals are known to be mutagenic, meaning they can alter dna and potentially increase the risk of cancer .

Action Environment

The action, efficacy, and stability of 1-(azidomethyl)-3-methoxybenzene can be influenced by various environmental factors. For instance, the presence of azido impurities in pharmaceuticals has raised concerns due to their potential mutagenic effects . Therefore, the manufacturing environment and processes are critical in controlling the presence of such impurities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(azidomethyl)-3-methoxy- typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxybenzyl alcohol.

Formation of Azidomethyl Group: The hydroxyl group of 3-methoxybenzyl alcohol is converted to a leaving group, such as a tosylate or mesylate, using tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Substitution Reaction: The leaving group is then substituted with an azide ion (N3-) using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: While specific industrial production methods for Benzene, 1-(azidomethyl)-3-methoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Benzene, 1-(azidomethyl)-3-methoxy- can undergo nucleophilic substitution reactions due to the presence of the azidomethyl group.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1-(aminomethyl)-3-methoxybenzene.

Cycloaddition: Formation of 1,2,3-triazoles.

Comparaison Avec Des Composés Similaires

Benzyl Azide: Similar structure but lacks the methoxy group.

3-Methoxybenzyl Alcohol: Lacks the azidomethyl group.

Uniqueness:

Dual Functional Groups: The presence of both azidomethyl and methoxy groups in Benzene, 1-(azidomethyl)-3-methoxy- provides unique reactivity and versatility in chemical synthesis.

Bioorthogonal Chemistry: The azide group allows for specific and selective reactions in biological systems, making it valuable for bioconjugation and drug development.

Propriétés

IUPAC Name |

1-(azidomethyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-8-4-2-3-7(5-8)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNSSXJWWLJAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450376 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123767-44-2 |

Source

|

| Record name | Benzene, 1-(azidomethyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)